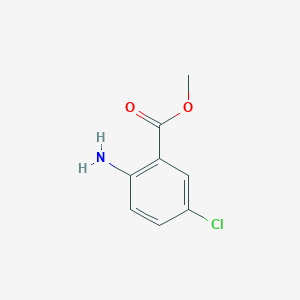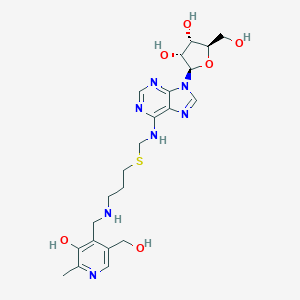
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine (AMPT) is a compound that has been extensively studied for its potential applications in scientific research. AMPT is a derivative of adenosine, a nucleoside that is involved in various physiological processes in the body. AMPT has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
作用機序
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine acts as an inhibitor of adenosine deaminase, an enzyme that is involved in the metabolism of adenosine. Adenosine deaminase catalyzes the conversion of adenosine to inosine, which is then further metabolized to uric acid. By inhibiting adenosine deaminase, Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine increases the concentration of adenosine in the body, leading to a range of biochemical and physiological effects.
生化学的および生理学的効果
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine has been found to exhibit a range of biochemical and physiological effects. One of the most notable effects of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine is its ability to increase the concentration of adenosine in the body. Adenosine has been shown to have various physiological effects, including the regulation of blood flow, neurotransmitter release, and immune function.
実験室実験の利点と制限
One of the main advantages of using Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine in laboratory experiments is its ability to modulate adenosine metabolism. By inhibiting adenosine deaminase, researchers can increase the concentration of adenosine in the body and study its effects on various physiological processes. However, one of the limitations of using Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine is its potential toxicity. High concentrations of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine can lead to cell death and other adverse effects, making it important to use appropriate dosages in laboratory experiments.
将来の方向性
There are several future directions for research on Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine. One area of research is the development of new treatments for diseases that are related to adenosine metabolism. By studying the effects of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine on adenosine metabolism, researchers can develop new drugs that target this pathway and treat diseases such as cancer, inflammation, and cardiovascular disease. Another area of research is the development of new methods for synthesizing Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine. By improving the synthesis method, researchers can produce larger quantities of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine and study its effects on a larger scale.
Conclusion
In conclusion, Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine is a promising compound for use in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying adenosine metabolism and developing new treatments for related diseases. However, it is important to use appropriate dosages and take into account its potential toxicity when using Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine in laboratory experiments. Future research on Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine will likely focus on developing new treatments and improving the synthesis method for this compound.
合成法
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine can be synthesized using a multi-step process that involves the reaction of adenosine with various reagents. The first step involves the protection of the 2' and 3' hydroxyl groups of adenosine using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole. The resulting compound is then reacted with methyl propargyl sulfide and sodium hydride to form the N(6)-methyl-propylthioether derivative. Finally, the N(6)-methyl-propylthioether derivative is reacted with pyridoxamine to form Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine.
科学的研究の応用
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine has been used in various scientific research applications. One of the most common uses of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine is in the study of adenosine metabolism. Adenosine is involved in various physiological processes, including the regulation of blood flow, neurotransmitter release, and immune function. By studying the metabolism of adenosine using Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine, researchers can gain a better understanding of these processes and develop new treatments for diseases that are related to adenosine metabolism.
特性
CAS番号 |
125162-97-2 |
|---|---|
製品名 |
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine |
分子式 |
C22H31N7O6S |
分子量 |
521.6 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-[3-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]propylsulfanylmethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C22H31N7O6S/c1-12-17(32)14(13(7-30)5-24-12)6-23-3-2-4-36-11-28-20-16-21(26-9-25-20)29(10-27-16)22-19(34)18(33)15(8-31)35-22/h5,9-10,15,18-19,22-23,30-34H,2-4,6-8,11H2,1H3,(H,25,26,28)/t15-,18-,19-,22-/m1/s1 |
InChIキー |
XLRAIUMUVOXBBC-CIVUBGFFSA-N |
異性体SMILES |
CC1=NC=C(C(=C1O)CNCCCSCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)CO |
SMILES |
CC1=NC=C(C(=C1O)CNCCCSCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)CO |
正規SMILES |
CC1=NC=C(C(=C1O)CNCCCSCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)CO |
その他のCAS番号 |
125162-97-2 |
同義語 |
adenosine-N(6)-methyl-propylthioether-N-pyridoxamine AMPTEP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



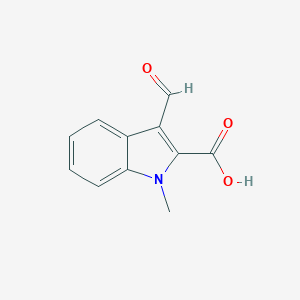
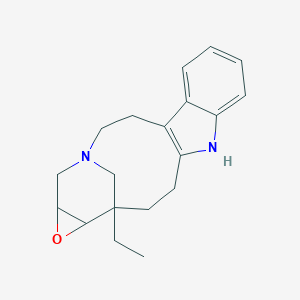
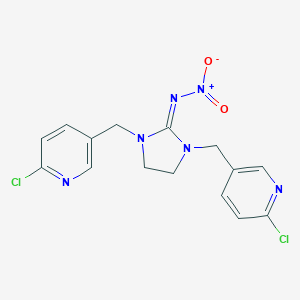
![1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B46900.png)
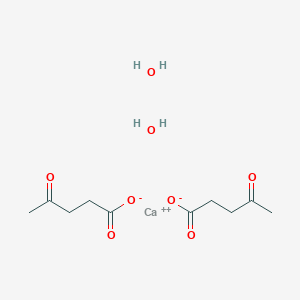
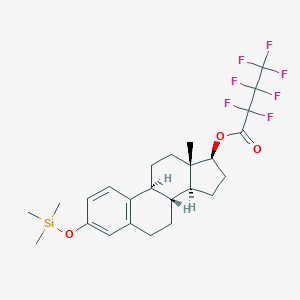
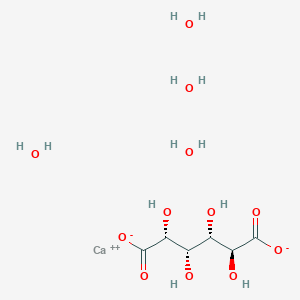
![Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-](/img/structure/B46911.png)
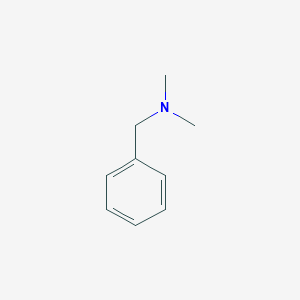
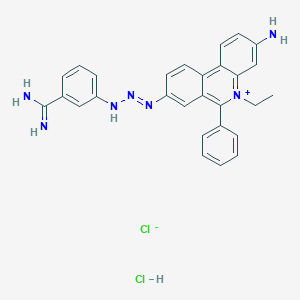
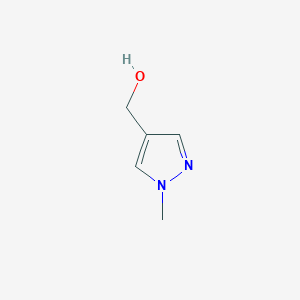
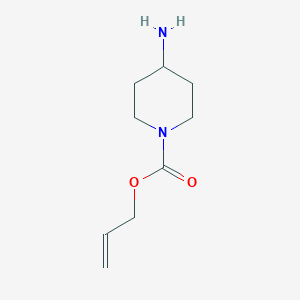
![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)
